molecular formula C12H17N3O B13003374 (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B13003374
M. Wt: 219.28 g/mol
InChI Key: QJEIZNNRWKLAKQ-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a heterocyclic compound featuring a methanone (carbonyl) group bridging a 5-aminopyridine ring and a 2-methylpiperidine moiety. The piperidine ring, a six-membered saturated nitrogen heterocycle, contains a methyl group at position 2, which increases steric bulk and lipophilicity. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where both aromatic and aliphatic interactions are critical.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17N3O/c1-9-4-2-3-5-15(9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3

InChI Key

QJEIZNNRWKLAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyridinyl Ketone Intermediate

A key intermediate is often a halogenated pyridinyl ketone such as (5-bromopyridin-3-yl)(2-methylpiperidin-1-yl)methanone or its protected analog. This intermediate can be prepared by:

  • Reacting 5-bromopyridin-3-carboxylic acid or its acid chloride with 2-methylpiperidine under amide coupling conditions.
  • Alternatively, preparing the ketone by Grignard reaction of 5-bromopyridin-3-ylmagnesium halide with an appropriate piperidinyl carbonyl derivative.

Amination of the Pyridine Ring

The bromine substituent at the 5-position of the pyridine ring is converted to an amino group by catalytic amination. A typical method involves:

  • Reacting the bromo-substituted intermediate with ammonia in the presence of a copper(I) oxide catalyst (>0.02 wt %) at controlled temperatures (60–70 °C) to avoid product discoloration and degradation.
  • This copper-catalyzed amination proceeds efficiently at lower temperatures, yielding the desired 5-aminopyridin-3-yl derivative with high purity and minimal side products.

This method is adapted from processes described for similar aminopyridinyl compounds, where catalyst loading and temperature control are critical for product quality.

Purification and Salt Formation

  • The crude aminopyridinyl-piperidinyl methanone is purified by crystallization or chromatography.
  • Formation of pharmaceutically acceptable salts (e.g., hemi-succinate) can be performed by reacting the free base with acids such as succinic acid in ethanol, improving stability and crystallinity.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Catalyst Loading Yield (%) Notes
Amide coupling 5-Bromopyridin-3-carboxylic acid + 2-methylpiperidine + coupling agent Room temp to 50 N/A 70–85 Standard peptide coupling conditions
Catalytic amination Ammonia + Cu(I) oxide catalyst 60–70 >0.02 wt % 80–90 Lower temp avoids discoloration
Salt formation Succinic acid in ethanol Room temp N/A >90 Improves product crystallinity

Research Findings and Optimization Notes

  • The copper(I) oxide-catalyzed amination step is critical; insufficient catalyst or higher temperatures (>80 °C) lead to discoloration and lower purity.
  • Use of ammonia gas or aqueous ammonia solutions can be optimized depending on scale and equipment.
  • The amide coupling step benefits from modern coupling agents (e.g., HATU, EDCI) to improve yields and reduce side reactions.
  • Salt formation enhances the compound’s stability and handling properties, which is important for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents on the pyridine and piperidine rings, influencing their physicochemical properties and biological activities. Key comparisons include:

Table 1: Structural Comparison of Methanone-Linked Heterocyclic Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₁₂H₁₆N₃O 218.28 5-Aminopyridin-3-yl, 2-methylpiperidin-1-yl -
(2-Aminopyridin-3-yl)(phenyl)methanone C₁₂H₁₀N₂O 198.22 2-Aminopyridin-3-yl, phenyl (replaces piperidine)
[4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone C₂₆H₂₉N₃O 399.54 5-Phenethylpyridin-3-yl, 4-(3-aminomethylphenyl)piperidin-1-yl
(8-Methoxy-9H-carbazol-3-yl)(2-methylpiperidin-1-yl)methanone C₂₀H₂₁N₂O₂ 321.40 8-Methoxycarbazol-3-yl (polycyclic aromatic), 2-methylpiperidin-1-yl
(4-Fluorophenyl)[5-(5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-2-methylpiperidin-1-yl]methanone C₂₁H₁₇F₂N₅O₂ 413.39 4-Fluorophenyl, 5-(oxadiazole-fluoropyridyl)piperidin-1-yl

Pharmacological and Physicochemical Properties

  • Target Compound: The 5-amino group on pyridine increases solubility, while the 2-methylpiperidine enhances membrane permeability.
  • (2-Aminopyridin-3-yl)(phenyl)methanone : Replacement of piperidine with phenyl reduces nitrogen content and basicity, likely diminishing interactions with cationic binding pockets.
  • [8-Methoxycarbazole Derivative : The carbazole system (polycyclic aromatic) combined with 2-methylpiperidine demonstrates potent antifungal and antibacterial activity, attributed to enhanced hydrophobic interactions and possible intercalation with microbial DNA.

Key Research Findings

  • Bioactivity Trends :
    • Piperidine derivatives with extended aromatic systems (e.g., carbazole in ) show enhanced antimicrobial activity compared to simpler pyridine analogs.
    • Electron-withdrawing groups (e.g., oxadiazole in ) improve metabolic stability but may reduce solubility.
  • Structure-Activity Relationships (SAR): The 2-methyl group on piperidine balances lipophilicity and steric hindrance, optimizing receptor binding. Amino groups on pyridine enhance hydrogen bonding but may limit blood-brain barrier penetration.

Biological Activity

(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone, with the chemical formula C12_{12}H17_{17}N3_3O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an amino group at the 5-position and a piperidine moiety attached through a methanone functional group. This structural complexity is believed to enhance its interaction with biological targets.

Biological Activity

Research indicates that derivatives of aminopyridine, including (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone, exhibit significant biological activities, particularly in the context of cancer treatment and kinase inhibition. Key findings include:

  • Kinase Inhibition : Compounds similar to this one have been identified as inhibitors of TAM family kinases, which are involved in various signaling pathways associated with cancer progression. These kinases include Axl, Mer, and Tyro3, which are implicated in cell survival and proliferation pathways .
  • Cellular Effects : Studies suggest that these compounds can modulate apoptosis (programmed cell death) and influence cellular migration. Such effects are crucial for understanding their potential therapeutic applications in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-Methylpiperidin-1-yl)(pyridin-2-yl)methanoneC12_{12}H16_{16}N2_2OLacks amino group on pyridine
(5-Aminopyridin-2-yl)(morpholin-4-yl)methanoneC12_{12}H16_{16}N2_2OMorpholine instead of piperidine
(6-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanoneC12_{12}H16_{16}N2_2ODifferent position of amino group

This table highlights how the specific arrangement of functional groups can influence biological activity and selectivity.

Synthesis Methods

Several synthetic routes have been proposed for the production of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone. Common methods include:

  • Condensation Reactions : Utilizing amines and ketones under acidic or basic conditions to form the desired methanone structure.
  • Cyclization Techniques : Employing cyclization strategies that involve the formation of the piperidine ring from appropriate precursors.

Case Studies

Recent studies have demonstrated the efficacy of aminopyridine derivatives in various preclinical models:

  • In Vitro Studies : Research has shown that (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone can inhibit specific kinase activities, leading to reduced cell proliferation in cancer cell lines.
  • In Vivo Models : Animal studies are underway to evaluate the pharmacokinetics and therapeutic potential of this compound in cancer treatment settings.

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